molecular formula C7H5BrN2S2 B2926160 4-(5-Bromothiophen-2-yl)thiazol-2-amine CAS No. 34801-14-4

4-(5-Bromothiophen-2-yl)thiazol-2-amine

Cat. No.: B2926160
CAS No.: 34801-14-4
M. Wt: 261.16
InChI Key: MMZHPDCFNLBMBY-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a thiophene ring. The presence of bromine in the thiophene ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine typically involves the bromination of thiophene followed by the formation of the thiazole ring. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a cyclization reaction with thioamide to form the thiazole ring. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles and thiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

4-(5-Bromothiophen-2-yl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)thiazol-2-amine
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
  • 4-(4-Bromothiophen-2-yl)thiazol-2-amine derivatives

Uniqueness

4-(5-Bromothiophen-2-yl)thiazol-2-amine is unique due to the presence of both a brominated thiophene ring and a thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZHPDCFNLBMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956282
Record name 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34801-14-4
Record name 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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